molecular formula C16H19N3O3 B14677115 Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- CAS No. 28837-84-5

Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl-

Cat. No.: B14677115
CAS No.: 28837-84-5
M. Wt: 301.34 g/mol
InChI Key: KOLWXIIJKVLBMG-UHFFFAOYSA-N
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Description

Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a formyl and methoxyindole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- typically involves multi-step organic reactions. The starting materials often include piperazine and indole derivatives. The synthetic route may involve:

    Formylation: Introduction of the formyl group to the indole ring.

    Methoxylation: Addition of a methoxy group to the indole ring.

    Carbonylation: Formation of the carbonyl linkage between the indole and piperazine rings.

    Methylation: Introduction of a methyl group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.

    Indole derivatives: Compounds with similar indole ring structures but different substituents.

Uniqueness

Piperazine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-4-methyl- is unique due to the specific combination of formyl, methoxy, and carbonyl groups attached to the piperazine and indole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

28837-84-5

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

5-methoxy-2-(4-methylpiperazine-1-carbonyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C16H19N3O3/c1-18-5-7-19(8-6-18)16(21)15-13(10-20)12-9-11(22-2)3-4-14(12)17-15/h3-4,9-10,17H,5-8H2,1-2H3

InChI Key

KOLWXIIJKVLBMG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)OC)C=O

Origin of Product

United States

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